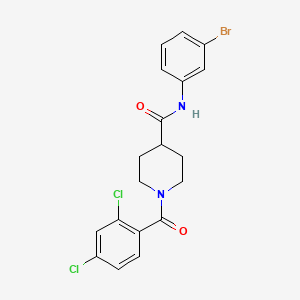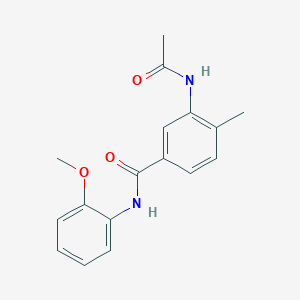
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between p53 and MDM2, which is crucial for the regulation of the p53 tumor suppressor pathway.
作用机制
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53 in various cancer cell lines, leading to the inhibition of tumor cell growth and the induction of apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to induce cell cycle arrest and senescence in cancer cells.
实验室实验的优点和局限性
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for investigating the role of this pathway in cancer biology. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
未来方向
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has the potential to be used as a therapeutic agent for the treatment of cancer. Future research should focus on the development of more potent and selective inhibitors of the p53-MDM2 interaction, as well as the identification of biomarkers that can predict the response to this compound treatment. In addition, the role of the p53-MDM2 pathway in other diseases, such as neurodegenerative disorders, should be investigated.
合成方法
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by the reaction with pyridine-3-carboxaldehyde and sulfonyl chloride. The final product is obtained after purification using column chromatography.
科学研究应用
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the p53-MDM2 interaction. It has been shown to induce the stabilization and activation of p53, leading to the inhibition of tumor cell growth and the induction of apoptosis. This compound has also been used to study the role of the p53-MDM2 pathway in DNA damage response, cell cycle regulation, and senescence.
属性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDELVVWHAAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)
![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)

![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)